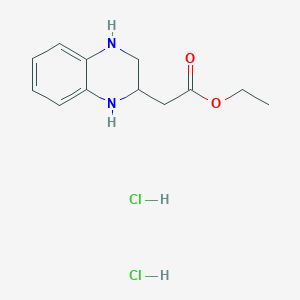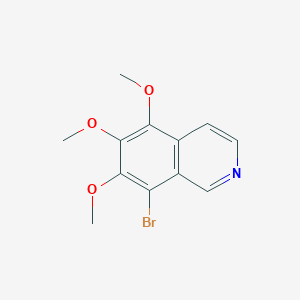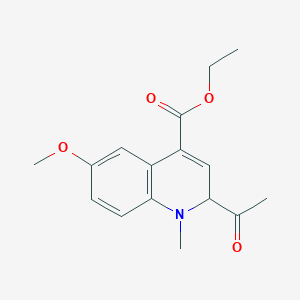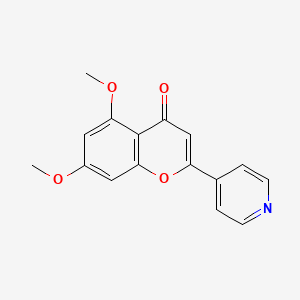
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride typically involves the reduction of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. A common method includes the use of a palladium on carbon (Pd/C) catalyst in ethanol under a hydrogen atmosphere . The reaction mixture is stirred for several hours, followed by filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to different tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which exhibit a range of biological activities .
科学的研究の応用
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as fungicides and insecticides.
作用機序
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial properties .
類似化合物との比較
Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride can be compared with other quinoxaline derivatives, such as:
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate: This compound is a precursor in the synthesis of the dihydrochloride derivative.
Quinoxaline-2-carboxylate derivatives: These compounds exhibit similar biological activities but differ in their chemical structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and stability.
特性
分子式 |
C12H18Cl2N2O2 |
|---|---|
分子量 |
293.19 g/mol |
IUPAC名 |
ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-2-16-12(15)7-9-8-13-10-5-3-4-6-11(10)14-9;;/h3-6,9,13-14H,2,7-8H2,1H3;2*1H |
InChIキー |
ZWZOUAPKAYXVKB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CNC2=CC=CC=C2N1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)



![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)

![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)






